

Unveiling the Spectroscopic Signature of Asperbisabolane L: A Technical Guide

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Compound of Interest

Compound Name: Asperbisabolane L

Cat. No.: B15620996

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Asperbisabolane L**, a bisabolane-type sesquiterpenoid isolated from the deep-sea-derived fungus *Aspergillus sydowii* MCCC 3A00324. This document details the High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data, along with the experimental protocols utilized for their acquisition, to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is a critical tool for the determination of the elemental composition of a molecule. The HRMS data for **Asperbisabolane L** was acquired to establish its molecular formula.

| Ion | Calculated m/z | Found m/z | Molecular Formula |
|--------------------|----------------|-----------|--|
| [M+H] ⁺ | 207.0965 | 207.0961 | C ₁₂ H ₁₄ O ₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ^1H (proton) and ^{13}C (carbon) NMR data for **Asperbisabolane L**, recorded in methanol- d_4 (CD_3OD).

^1H NMR Data (500 MHz, CD_3OD)

| Position | δ_{H} (ppm) | Multiplicity | J (Hz) |
|----------|---------------------------|--------------|--------|
| 2 | 7.82 | d | 8.5 |
| 3 | 6.81 | d | 8.5 |
| 5 | 7.08 | s | |
| 1'-a | 4.90 | d | 11.2 |
| 1'-b | 4.69 | d | 11.2 |
| 2' | 4.09 | m | |
| 4' | 1.18 | d | 6.3 |
| 5' | 1.25 | s | |

^{13}C NMR Data (125 MHz, CD_3OD)

| Position | δ_c (ppm) | Type |
|----------|------------------|-----------------|
| 1 | 126.1 | C |
| 2 | 131.0 | CH |
| 3 | 116.3 | CH |
| 4 | 159.2 | C |
| 5 | 114.7 | CH |
| 6 | 137.9 | C |
| 7 | 169.8 | C |
| 1' | 68.3 | CH ₂ |
| 2' | 77.2 | CH |
| 3' | 73.6 | C |
| 4' | 20.3 | CH ₃ |
| 5' | 25.1 | CH ₃ |

Experimental Protocols

The following section details the methodologies employed for the acquisition of the spectroscopic data presented above.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an Agilent 6200 series TOF/Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode.

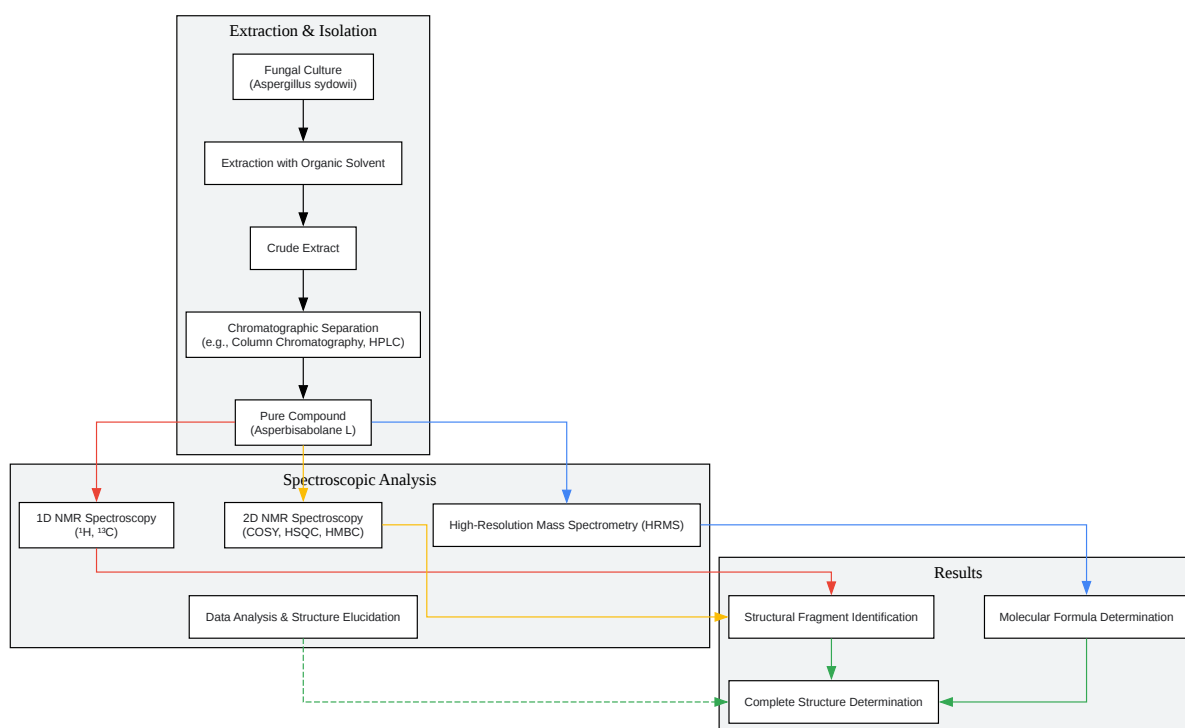
Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was methanol-d₄ (CD₃OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δ_H 3.31 and

δ_c 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of ^1H , ^{13}C , and 2D NMR spectra.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a novel natural product like **Asperbisabolane L**.



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Caption: Workflow for the isolation and structural elucidation of **Asperbisabolane L**.

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